molecular formula C30H43N7O7S B560592 E3 ligase Ligand-Linker Conjugates 12

E3 ligase Ligand-Linker Conjugates 12

Cat. No.: B560592
M. Wt: 645.8 g/mol
InChI Key: MZOMHQGOVGODTD-ONBPZOJHSA-N
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Description

VH032-PEG3-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 3-unit polyethylene glycol linker. This compound is used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development. VH032-PEG3-N3 is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Mechanism of Action

Target of Action

E3 Ligase Ligand-Linker Conjugates 12 primarily targets E3 ubiquitin ligases . These are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The compound can serve as a Cereblon ligand to recruit CRBN protein .

Mode of Action

This compound is a heterobifunctional compound comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . It induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound is involved in the ubiquitin-proteasome system (UPS) , a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This process is crucial in maintaining cellular homeostasis by degrading excessive or abnormal proteins in cells . It plays a vital role during posttranslational modification .

Action Environment

It’s known that the human genome encodes 600 e3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Biochemical Analysis

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .

Cellular Effects

This compound have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by this compound can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .

Transport and Distribution

This compound are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of this compound can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG3-N3 involves the incorporation of the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 3-unit polyethylene glycol linker. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Strain-promoted alkyne-azide cycloaddition reactions can also occur with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Industrial Production Methods

Industrial production of VH032-PEG3-N3 involves large-scale synthesis using the same principles as the laboratory synthesis. The process includes the preparation of the von Hippel-Lindau ligand, the polyethylene glycol linker, and the azide group, followed by their conjugation under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG3-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the cycloaddition products, which are used in various applications, including the development of PROTACs .

Scientific Research Applications

VH032-PEG3-N3 is widely used in scientific research, particularly in the development of PROTACs. These are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, leading to the target protein’s ubiquitination and subsequent degradation by the proteasome. This technology has applications in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG3-N3 is unique due to its incorporation of a 3-unit polyethylene glycol linker and an azide group, which allows for versatile click chemistry reactions. This makes it highly useful in the development of PROTACs and other applications requiring precise molecular conjugation .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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